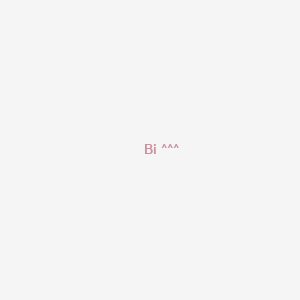

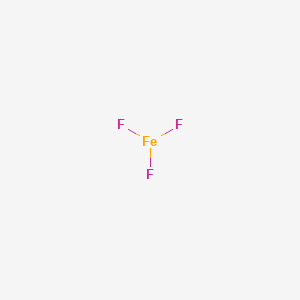

Ferric fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

See also: Ferric fluoride (preferred).

Wissenschaftliche Forschungsanwendungen

Energy Storage and Conversion

Ferric fluoride (FeF3) is garnering interest in the field of energy storage and conversion. Particularly in Li-ion technology, FeF3 shows promise due to its ability to undergo multiple electrode reactions. These reactions can potentially enhance the energy stored in commercial cells. Iron trifluoride, with its relatively mild synthesis conditions, lower polarization, and environmental friendliness, is a focus of research efforts. Its electrochemistry, synthesis strategies, and improvement techniques for its high oxidation state and derivatives are being extensively studied (Conte & Pinna, 2014).

Water Treatment

Granular ferric hydroxide (GFH) has been evaluated for fluoride removal from aqueous solutions. Research demonstrates its potential utility in water treatment, especially for defluoridation. GFH can rapidly adsorb fluoride, and its adsorption capacity has been studied under various conditions, such as different pH levels and the presence of competing anions. The adsorption process involves a combination of surface adsorption, ion exchange, and pore diffusion (Kumar et al., 2009). Additionally, hydrous ferric oxide (HFO) has been synthesized and characterized for fluoride removal efficiency in water treatment applications. Its adsorption kinetics and equilibrium studies show that it is a viable option for defluoridation (Sujana et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The increasing demand for ceramics from end-use sectors like Aerospace, Building and Construction, and medical is expected to drive the market for ferric fluoride . Moreover, the use of this compound and its derivatives in cross-coupling reactions particularly the biaryl compounds is expected to create a positive impact on the market .

Wirkmechanismus

Target of Action

Ferric fluoride, also known as iron (III) fluoride, is an inorganic compound with the formula FeF₃ . It is mainly of interest to researchers

Mode of Action

It is known that this compound forms a thermally robust, antiferromagnetic solid consisting of high spin fe (iii) centers . This suggests that it may interact with its targets through ionic interactions, potentially altering their structure or function.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As an inorganic compound, it is likely to have different pharmacokinetic properties compared to organic drugs. It is slightly soluble in water , which may affect its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and ionic strength of the solution . Furthermore, its interaction with other ions present in the environment can potentially affect its action and stability.

Biochemische Analyse

Biochemical Properties

Ferric fluoride’s role in biochemical reactions is not well-documented. Fluoride ions are known to interact with various enzymes and proteins. For instance, fluoride can inhibit enolase, a key enzyme in the glycolytic pathway

Cellular Effects

The cellular effects of this compound are not well-studied. Fluoride ions can have significant impacts on cellular processes. For example, fluoride can induce oxidative stress, leading to cell damage

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Fluoride ions are known to interfere with various cellular processes. For instance, fluoride can inhibit the activity of several enzymes involved in cellular metabolism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Fluoride ions are known to have long-term effects on cellular function. For example, chronic exposure to fluoride can lead to cell damage and death

Dosage Effects in Animal Models

Fluoride ions have been shown to cause adverse effects at high doses in animals . These effects can include dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not well-understood. Fluoride ions can interfere with several metabolic processes. For example, fluoride can inhibit glycolysis, a key metabolic pathway

Transport and Distribution

Fluoride ions are known to be transported across cell membranes via various transporters

Subcellular Localization

Fluoride ions can accumulate in various subcellular compartments, including the cytosol

Eigenschaften

IUPAC Name |

iron(3+);trifluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXPRJOPFJRHA-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Fe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)